
N-(2-chlorophenyl)-3,5-dinitropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-3,5-dinitropyridin-2-amine is a chemical compound characterized by the presence of a pyridine ring substituted with nitro groups at the 3 and 5 positions and an amine group at the 2 position, which is further substituted with a 2-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3,5-dinitropyridin-2-amine typically involves the nitration of a pyridine derivative followed by amination. One common method includes the following steps:
Nitration: Pyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.
Amination: The nitrated pyridine is then reacted with 2-chloroaniline under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-chlorophenyl)-3,5-dinitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate.
Major Products
Oxidation: Formation of dinitropyridine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of N-(2-aminophenyl)-3,5-diaminopyridin-2-amine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-3,5-dinitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-3,5-dinitropyridin-2-amine involves its interaction with specific molecular targets. The nitro groups and the amine functionality allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-chlorophenyl)-3,5-dinitrobenzamide
- N-(2-chlorophenyl)-3,5-dinitroaniline
- N-(2-chlorophenyl)-3,5-dinitropyridine
Uniqueness
N-(2-chlorophenyl)-3,5-dinitropyridin-2-amine is unique due to the presence of both nitro groups and a 2-chlorophenyl-substituted amine on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-3,5-dinitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4O4/c12-8-3-1-2-4-9(8)14-11-10(16(19)20)5-7(6-13-11)15(17)18/h1-6H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICUNNRCMXBCDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 1-[(2-methyl-1H-indol-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5198138.png)
![ethyl 4-(5-{[1-(4-chlorophenyl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5198145.png)
![4-[(5-iodo-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5198149.png)
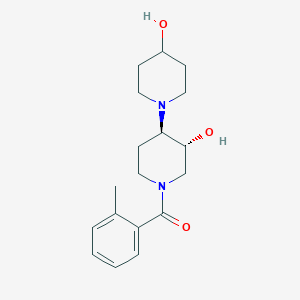
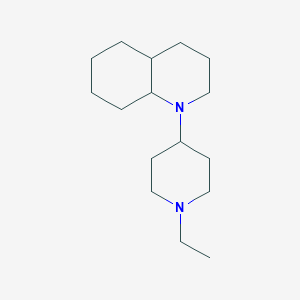

![ethyl 1-{[5-(methoxymethyl)-2-furyl]methyl}-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5198196.png)
![2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-3-methylquinazolin-4-one](/img/structure/B5198198.png)
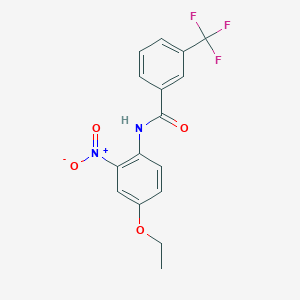
![(2-Bromophenyl)-[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone](/img/structure/B5198218.png)
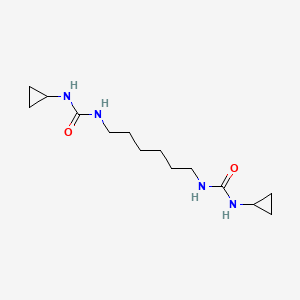
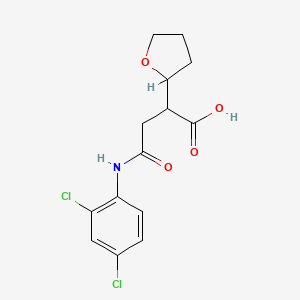
![N-(2,4-dichlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5198242.png)
![5-chloro-N-[4-(acetamidosulfonyl)phenyl]-2-methoxybenzamide](/img/structure/B5198244.png)
